molecular formula C8H10BClO4 B3214196 2-Chloro-4-(methoxymethoxy)phenylboronic acid CAS No. 1135992-31-2

2-Chloro-4-(methoxymethoxy)phenylboronic acid

Cat. No.: B3214196
CAS No.: 1135992-31-2
M. Wt: 216.43 g/mol
InChI Key: PEGAMAHZAZSGFS-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BClO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxymethoxy group at the fourth position. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethoxy)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-hydroxyphenylboronic acid.

    Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.

    Continuous Flow Systems: Employing continuous flow systems to improve reaction efficiency and yield.

    Automated Purification: Utilizing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Bases such as potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3) are used to facilitate the coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-4-(methoxymethoxy)phenylboronic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Comparison with Similar Compounds

2-Chloro-4-(methoxymethoxy)phenylboronic acid can be compared with other similar compounds:

    Phenylboronic Acid: The parent compound, which lacks the chlorine and methoxymethoxy substituents.

    4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a methoxymethoxy group.

    4-Chlorophenylboronic Acid: Similar structure but without the methoxymethoxy group.

Uniqueness

The presence of both chlorine and methoxymethoxy groups in this compound provides unique reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

[2-chloro-4-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGAMAHZAZSGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCOC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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